molecular formula C13H11ClN2O2 B14904176 N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14904176
M. Wt: 262.69 g/mol
InChI Key: MRQNPKAPMIIXSV-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to a dihydropyridine ring. The presence of the chlorobenzyl group imparts specific chemical properties that make this compound valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 3-chlorobenzylamine with a suitable dihydropyridine precursor. One common method involves the use of N-chlorosuccinimide as a chlorine source and a photocatalyst such as Acr±Mes under visible light irradiation . This method is mild and scalable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and substitution reactions. The use of metal halide Lewis acids as carbonyl activators and halogen carriers is common in these processes . These methods ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various types of reactions, combined with its potential therapeutic effects, makes it a valuable compound in scientific research.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18)

InChI Key

MRQNPKAPMIIXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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